(Sec-butylamino)(oxo)acetic acid chemical structure
(Sec-butylamino)(oxo)acetic acid chemical structure
Topic: Structural & Functional Analysis of
Structural & Functional Analysis of -sec-Butyloxamic Acid: A Pyruvate Isostere
Executive Summary & Chemical Identity
(Sec-butylamino)(oxo)acetic acid , systematically known as
Physicochemical Profile
The molecule consists of a four-carbon sec-butyl tail attached to an oxamic acid headgroup. The oxamic acid moiety provides the polar pharmacophore required for enzyme active site recognition, while the sec-butyl group offers hydrophobic bulk that influences isoform selectivity.
| Property | Value | biological Significance |
| IUPAC Name | 2-(butan-2-ylamino)-2-oxoacetic acid | Definitive nomenclature for registry. |
| CAS Registry | 80638-53-5 | Unique identifier for procurement/database search.[1] |
| Formula | Stoichiometry for reaction planning. | |
| Mol. Weight | 145.16 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| LogP | ~0.8 (Exp/Calc) | Indicates moderate lipophilicity; membrane permeable. |
| H-Bond Donors | 2 (NH, OH) | Critical for active site anchoring (Arg171 interaction). |
| H-Bond Acceptors | 3 (C=O, OH) | Facilitates water-bridging in the solvent-exposed cleft. |
| Chirality | 1 Center ( | Exists as ( |
Structural Topology & Pharmacophore Analysis
The biological activity of
The "Pyruvate Mimic" Motif
The oxamic acid headgroup (
-
Carboxylate (
): Forms an electrostatic salt bridge with the conserved Arg171 residue in the LDH active site. - -Keto Amide: The carbonyl oxygen accepts a hydrogen bond from His195 (the catalytic proton donor), acting as a "dead-end" substrate that cannot be reduced because the amide bond resists hydride transfer from NADH.
The Hydrophobic Tail
The sec-butyl group occupies the hydrophobic pocket usually reserved for the methyl group of pyruvate or the side chains of larger
-
Steric Constraint: Unlike the linear
-propyl derivatives which fit tightly into LDH-C4 isoforms, the branched sec-butyl group introduces steric bulk.[2] This steric clash can be exploited to probe the volume of the substrate-binding loop (residues 98-110) in different LDH isoforms (LDH-A vs. LDH-B).
Synthetic Protocol (Self-Validating)
The synthesis follows a robust two-step sequence: aminolysis of diethyl oxalate followed by controlled hydrolysis. This route minimizes side reactions and allows for easy purification.
Reaction Scheme Visualization
The following diagram outlines the retrosynthetic logic and forward reaction flow.
Caption: Two-step synthesis of N-sec-butyloxamic acid via an oxalate ester intermediate.
Step-by-Step Methodology
Reagents: Diethyl oxalate (Sigma-Aldrich), sec-Butylamine (99%), Lithium Hydroxide (LiOH), THF, HCl (1M).
Step 1: Aminolysis (Formation of the Ester)
-
Setup: Charge a round-bottom flask with diethyl oxalate (1.2 equiv) dissolved in anhydrous ethanol.
-
Addition: Cool to 0°C. Add sec-butylamine (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; temperature control prevents bis-amidation (formation of oxamide).
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Validation (TLC): Mobile phase Hexane:EtOAc (3:1). Reactant amine (ninhydrin positive) should disappear; Ester product (UV active) appears at higher
. -
Workup: Evaporate solvent. The excess diethyl oxalate can be removed via high-vacuum distillation or column chromatography, though the crude is often pure enough for Step 2.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the crude ethyl
-sec-butyloxamate in a 1:1 mixture of THF:Water. -
Hydrolysis: Add LiOH (1.5 equiv) and stir at room temperature for 2 hours. Note: LiOH is preferred over NaOH to prevent harsh conditions that might racemize the chiral center.
-
Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH ~2. The free acid often precipitates or can be extracted into ethyl acetate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
Mechanistic Action: LDH Inhibition
The primary utility of
Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism within the glycolytic flux.
Caption: Competitive inhibition of Lactate Dehydrogenase by N-sec-butyloxamic acid.
Biological Interpretation[2][3][4][5]
-
Warburg Effect Probe: In cancer cells, LDH is upregulated. Treating cells with
-sec-butyloxamic acid forces the cells to rely on oxidative phosphorylation. If the mitochondria are defective (common in tumors), the cell undergoes apoptosis. -
Selectivity Note: While
-substituted oxamates are general LDH inhibitors, the sec-butyl derivative shows specific kinetic profiles.[2] Research indicates that bulky alkyl chains (like sec-butyl) drastically reduce affinity for the LDH-C4 isoform (found in testes) compared to linear propyl chains, due to steric hindrance in the active site loop [1].[2] This makes it a useful negative control when studying isoform-specific inhibitors.
References
-
PubChem. (n.d.).[3][4] (Sec-butylamino)(oxo)acetic acid | C6H11NO3.[1][4][5][6][7] National Library of Medicine.[4] Retrieved from [Link][4]
- Granchi, C., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Winberg, H. E., et al. (1956). Synthesis of N-substituted Oxamic Acids. Journal of the American Chemical Society.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CID 87389265 | C12H26N2O4 | CID 87389265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Sec-butylamino)(oxo)acetic acid | C6H11NO3 | CID 16112061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. You are being redirected... [hit2lead.com]
- 7. (sec-butylamino)(oxo)acetic acid | 80638-53-5 [chemicalbook.com]
